Dimethylamine, hydrate

Description

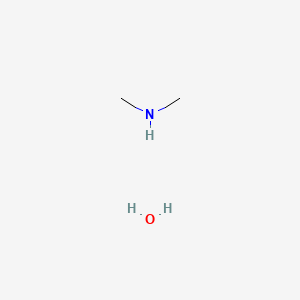

Dimethylamine hydrate (CH₃NHCH₃·nH₂O) is a hydrated derivative of dimethylamine (DMA), a volatile aliphatic amine. The hydrate form stabilizes dimethylamine through hydrogen bonding with water molecules, enhancing its solubility and reactivity in aqueous environments. Dimethylamine hydrate is commonly encountered in chemical synthesis, atmospheric chemistry, and industrial applications, such as gas hydrate inhibition . Its molecular structure allows participation in acid-base reactions, nucleophilic substitutions, and cluster formation with atmospheric pollutants like sulfuric acid .

Properties

CAS No. |

15875-96-4 |

|---|---|

Molecular Formula |

C2H9NO |

Molecular Weight |

63.10 g/mol |

IUPAC Name |

N-methylmethanamine;hydrate |

InChI |

InChI=1S/C2H7N.H2O/c1-3-2;/h3H,1-2H3;1H2 |

InChI Key |

BEVGWNKCJKXLQC-UHFFFAOYSA-N |

Canonical SMILES |

CNC.O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Dimethylamine derivatives are utilized in the pharmaceutical industry for their antimicrobial properties. A notable application is in the development of advanced wound dressings. Research has demonstrated that N-(2-Chloroethyl) dimethylamine hydrochloride , derived from dimethylamine, enhances the antibacterial characteristics of chitosan biopolymer membranes. These membranes exhibited inhibition rates against pathogens such as Escherichia coli and Staphylococcus aureus ranging from 80% to 98% depending on concentration, indicating significant potential for wound care applications .

Synthesis of Pharmaceuticals

Dimethylamine serves as a key reagent in synthesizing various pharmaceutical compounds. It is involved in producing cationic polymers and chelating agents, which are essential in drug formulation and delivery systems . The versatility of dimethylamine allows it to be used in numerous synthetic pathways, making it a valuable component in pharmaceutical manufacturing.

Agricultural Applications

Fungicides and Herbicides

In agriculture, dimethylamine is employed as a component in herbicides and fungicides. Its role as a de-hairing agent in tanning also extends to agricultural applications where it aids in the processing of animal hides . The compound’s effectiveness in enhancing the efficacy of agricultural chemicals has been documented, contributing to improved crop yields and pest management strategies.

Particle Formation Studies

Research indicates that dimethylamine plays a significant role in atmospheric chemistry, particularly concerning particle formation from sulfuric acid. Studies have shown that dimethylamine enhances the nucleation process more effectively than ammonia, which is crucial for understanding cloud formation and climate dynamics . This property has implications for environmental science, particularly in studying aerosol behaviors and their impact on climate change.

Environmental Applications

Atmospheric Chemistry

Dimethylamine's role in enhancing sulfuric acid nucleation has been extensively studied. It facilitates the growth of sulfuric acid clusters, which are important for cloud condensation nuclei formation . This characteristic is vital for modeling atmospheric processes and understanding their effects on weather patterns and climate change.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Wound dressings, drug synthesis | High antibacterial activity; enhances drug delivery systems |

| Agriculture | Herbicides, fungicides | Improves pest management; effective in crop protection |

| Environmental Science | Atmospheric nucleation studies | Enhances particle formation; critical for climate modeling |

Case Studies

-

Wound Dressing Development

A study focused on incorporating dimethylamine into chitosan membranes showed enhanced antibacterial properties suitable for wound dressings. The membranes demonstrated superior performance against common pathogens, suggesting significant potential for clinical applications . -

Atmospheric Nucleation Research

Research conducted on the interaction between dimethylamine and sulfuric acid revealed that dimethylamine significantly improves nucleation rates compared to ammonia under various conditions. This finding has important implications for understanding aerosol dynamics and their contributions to climate change .

Chemical Reactions Analysis

Acid-Base Reactions

Dimethylamine hydrate acts as a weak base due to the lone electron pair on its nitrogen atom. Its aqueous solution readily undergoes protonation to form dimethylammonium hydroxide:

-

Basicity : The pKa of protonated dimethylamine is 10.77 at 25°C, making it less basic than ammonia (pKa ~9.25) but more basic than trimethylamine (pKa ~9.79) .

-

Proton Transfer : Hydration stabilizes proton transfer in clusters. For example, in hydrated complexes with acetic acid (HOAc), proton transfer from HOAc to DMA occurs when two or more water molecules are present, forming a dimethylaminium-carboxylate ion pair .

Nucleophilic Reactions

The nucleophilic nitrogen in DMA hydrate participates in substitution and addition reactions:

Reactions with Carbonyl Compounds

| Substrate | Product | Conditions |

|---|---|---|

| Carboxylic Acids | Dimethylamide derivatives | Ambient, aqueous phase |

| Esters | Amides + Alcohols | Hydrolysis or heating |

| Phosgene | Tetramethylurea | Controlled gas-phase |

-

Example : Reaction with methyl formate yields dimethylformamide (DMF):

Reactions with Alkyl Halides

DMA hydrate reacts with alkyl halides (e.g., allyl chloride) to form quaternary ammonium salts:

This product is a precursor to cationic polymers used in water treatment .

Atmospheric Chemistry

In cloud droplets, DMA hydrate participates in oxidation and cluster formation:

Oxidation Pathways

-

Daytime Cloud Processing : Photochemical oxidation of DMA hydrate in cloud droplets produces formaldehyde (HCHO) and methylamine derivatives. Theoretical studies show a DMA formation rate of 810 molecules cm⁻³ s⁻¹ during cloud events .

-

Cluster Formation : Hydrated DMA forms stable clusters with nitric acid (HNO₃) and succinic acid:

Thermodynamic and Kinetic Data

Key thermodynamic parameters for DMA hydrate reactions:

| Reaction Type | ΔH (kJ/mol) | ΔG (kJ/mol) | Source |

|---|---|---|---|

| Protonation in Water | -43.96 | -18.46 | |

| Binding to HNO₃ Clusters | 80–120 | – | |

| Hydration Energy | -23.66 | – |

Industrial and Environmental Relevance

Comparison with Similar Compounds

Comparison with Similar Compounds

Ammonia (NH₃) and Methylamine (CH₃NH₂)

- Hydration Capacity : Dimethylamine forms stronger hydrogen bonds with water compared to ammonia due to its higher basicity (gas-phase basicity: DMA = 922 kJ/mol vs. NH₃ = 819 kJ/mol). Methylamine (CH₃NH₂), with one methyl group, exhibits intermediate hydration behavior .

- Atmospheric Role : DMA hydrates stabilize sulfuric acid clusters more effectively than ammonia. For example, DMA-sulfuric acid clusters require fewer water molecules to nucleate aerosols, making DMA 100–1,000 times more efficient in atmospheric particle formation .

- Thermodynamics : The Gibbs free energy of DMA-water clusters is lower than methylamine-water clusters, indicating higher thermodynamic stability .

Table 1 : Hydration Properties of Amines in Atmospheric Clusters

| Compound | Binding Energy with H₂SO₄ (kcal/mol) | Critical Hydration Level for Nucleation |

|---|---|---|

| NH₃ | 21.1 | ≥3 H₂O molecules |

| CH₃NH₂ | 14.2 | ≥2 H₂O molecules |

| (CH₃)₂NH (DMA) | 21.1 | 0–2 H₂O molecules |

Ethylamine (C₂H₅NH₂)

- Clathrate Hydrate Formation : Both DMA and ethylamine (EA) form structure I (sI) clathrate hydrates. However, DMA hydrates transition to structure II (sII) upon methane inclusion, whereas EA hydrates remain in sI. DMA-methane hydrates exhibit lower equilibrium pressures (e.g., 3 MPa at 274 K) compared to EA-methane systems .

- Inhibition Efficiency : In gas pipelines, DMA derivatives like cocamidopropyl dimethylamine (CPDA) delay hydrate nucleation at low water cuts (20–60%), while EA-based inhibitors are less effective .

Cocamidopropyl Dimethylamine (CPDA)

- Anti-Agglomeration : CPDA reduces hydrate adhesion in oil/gas pipelines by 40–60% at 1 wt% concentration. However, its efficacy diminishes in high-salinity environments (e.g., 10% NaCl) due to ion pairing .

- Synergy with Monoethylene Glycol (MEG): CPDA + MEG mixtures show dual inhibition-synergy effects, improving hydrate dissociation rates by 30% compared to standalone inhibitors .

Harmaline Hydrochloride Dihydrate

- Structural Differences : Unlike DMA hydrate, harmaline hydrochloride dihydrate (C₁₃H₁₄N₂O·2HCl·2H₂O) is a heterocyclic amine hydrate with rigid aromatic rings. Its hydration stabilizes the crystalline lattice, enhancing pharmacological activity .

Preparation Methods

Key Steps and Conditions:

-

Reagents :

-

Procedure :

-

Expected Outcome :

-

A white crystalline solid, though purity may vary depending on residual water content.

-

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 0°C | |

| Stirring Duration | 0.5 hours | |

| Yield (Inferred) | ~3.0 g (from 5.0 mL dimethylamine) |

Note : While this method is adapted from dimethylamine hydrochloride synthesis, the absence of acid (HCl) shifts the equilibrium toward hydrate formation. Experimental validation is required to confirm yield and purity.

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature Range | 10–150 K | |

| Pressure | Ultrahigh vacuum | |

| Cage Structure | sII (5¹²6⁴) |

Advantages :

-

Enables study of hydrates under extreme conditions (e.g., interstellar environments).

-

Limitation : Requires specialized equipment (cryogenic chambers, vacuum systems).

Acid-Base Reactions with Subsequent Hydration

Dimethylamine hydrate may form as a byproduct during hydrochloric acid-mediated synthesis of dimethylamine hydrochloride, particularly if excess water is retained.

Case Study: Hydrochloride Synthesis Adaptation

-

Reagents :

-

Dimethylamine (40% aqueous solution).

-

Hydrochloric acid (35% concentration).

-

Distilled water.

-

-

Procedure :

-

Mix dimethylamine and HCl at 0°C , stirring for 0.5 hours .

-

Remove water via azeotropic distillation with toluene.

-

-

Hydrate Formation :

-

If residual water remains post-distillation, the hydrate may crystallize.

-

| Parameter | Value/Description | Source |

|---|---|---|

| Molar Ratio | Dimethylamine:HCl = 1:1 | |

| Temperature | 0°C | |

| Yield (Hydrochloride) | ~3.0 g |

Observation :

-

The hydrate’s formation is contingent on incomplete drying. Deliberate retention of water post-synthesis could yield the hydrate, but controlled studies are lacking.

Catalytic Synthesis with Water Inclusion

Catalytic methods for dimethylamine production (e.g., methanol-ammonia reactions) may incorporate water to stabilize hydrates.

Zeolite-Catalyzed Disproportionation

-

Reagents :

-

Monomethylamine.

-

Zeolite catalyst (e.g., H-form mordenite).

-

Water (as solvent or reactant).

-

-

Conditions :

-

Hydrate Formation :

-

Water in the reaction mixture may complex with dimethylamine to form hydrates.

-

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | H-form mordenite | |

| Temperature Range | 250–450°C | |

| Pressure Range | 10–500 psi |

Mechanism :

-

Dimethylamine produced in situ may dissolve in water, forming a hydrate. Post-reaction neutralization or cooling could isolate the hydrate.

Molecular Beam Experiments for Cluster Formation

Advanced techniques, such as molecular beam deposition, enable precise control over hydrate assembly.

Protocol from Nitric Acid Cluster Studies

-

Reagents :

-

Dimethylamine vapor.

-

Hydrated nitric acid clusters.

-

-

Conditions :

-

Analysis :

-

Mass Spectrometry : Detects dimethylamine uptake in clusters.

-

Structure : Hydrated clusters with dimethylamine embedded in water matrices.

-

| Parameter | Value/Description | Source |

|---|---|---|

| Pressure | 10⁻⁷ mbar | |

| Ionization Energy | 70 eV | |

| Detection Method | Reflectron TOF mass spectrometer |

Relevance :

-

Demonstrates dimethylamine’s ability to integrate into hydrated systems, suggesting pathways for hydrate formation.

Critical Analysis and Recommendations

Q & A

Q. What computational methodologies are employed to study hydration dynamics in dimethylamine-sulfuric acid clusters?

Quantum chemistry (e.g., density functional theory) and Monte Carlo simulations with free energy perturbation (MC/FEP) are widely used to calculate cluster formation energies, hydrate distributions, and thermodynamic properties. For example, the OPLS-AA force field accurately predicts hydration free energies by balancing hydrogen-bond donation/acceptance trends in methylated amines . These methods enable analysis of proton transfer, cluster stability, and hydration sensitivity to relative humidity (RH) and temperature .

Q. How does dimethylamine enhance atmospheric sulfuric acid nucleation compared to ammonia?

Dimethylamine forms stronger hydrogen bonds with sulfuric acid, stabilizing clusters even at low hydration. Computational studies show dimethylamine-containing clusters resist hydration under tropospheric conditions (RH < 250%), unlike ammonia clusters, which require higher RH for stabilization. This resistance allows dimethylamine to promote nucleation more effectively by maintaining compact, low-hydration clusters that grow via acid addition .

Q. What factors govern hydrate distribution in dimethylamine-sulfuric acid-water clusters?

Hydration is influenced by:

- Relative Humidity (RH): Higher RH increases water binding but has minimal impact on dimethylamine clusters, which peak as monohydrates (1A1D1W) even at RH = 100% .

- Cluster Composition: Two-acid clusters with dimethylamine remain unhydrated due to strong intramolecular H-bonds, while ammonia-containing clusters hydrate more readily .

- Temperature: Hydration decreases marginally with rising temperature, but dimethylamine clusters show less thermal sensitivity than pure acid clusters .

Advanced Research Questions

Q. Why do dimethylamine-containing two-acid clusters resist hydration under atmospheric conditions?

Structural analysis reveals that dimethylamine bridges two sulfuric acid molecules via two strong H-bonds. Hydration disrupts these bonds, and the energy gained from water binding fails to compensate for the loss of intramolecular stabilization. This energy imbalance keeps two-acid-dimethylamine clusters unhydrated even at high RH, as shown in Fig. 10 of .

Q. How do contradictions in RH effects on nucleation between laboratory and atmospheric studies arise?

Laboratory experiments often report enhanced nucleation with RH due to hydration stabilizing clusters. However, atmospheric observations show reduced nucleation at high RH, likely because dimethylamine-dominated clusters are hydration-resistant. Computational models confirm that dimethylamine’s weak hydration response diminishes RH dependence, aligning with field data .

Q. What methodological challenges arise in modeling hydrate distributions for dimethylamine clusters?

Key challenges include:

- Vibrational Frequency Sensitivity: Hydration thermodynamics depend on scaled vibrational frequencies, which introduce uncertainties in entropy/enthalpy calculations .

- Proton Transfer Criteria: Proton transfer in clusters requires ≥3 water molecules, a condition rarely met in dimethylamine systems, complicating predictions of ion-pair formation .

- Validation: Experimental data for small clusters are scarce, necessitating reliance on computational benchmarks (e.g., OPLS-AA validation against hydration free energies) .

Key Research Implications

- Dimethylamine’s hydration resistance makes it a critical driver of atmospheric nucleation, particularly in arid regions.

- Computational models must account for vibrational scaling and proton-transfer thresholds to accurately predict cluster behavior.

- Discrepancies in RH effects highlight the need for field studies targeting amine-specific nucleation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.